

Carcinogenicity of Dibromoacetic Acid in Rodent Models: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Dibromoacetic acid*

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Executive Summary

Dibromoacetic acid (DBA), a disinfection byproduct commonly found in drinking water, has been the subject of extensive toxicological research. This technical guide provides a comprehensive overview of the carcinogenicity of DBA in rodent models, focusing on quantitative data from key studies, detailed experimental methodologies, and the underlying molecular mechanisms. The evidence strongly indicates that DBA is a carcinogen in both mice and rats, inducing tumors in multiple organs. This document synthesizes the findings from pivotal studies, primarily from the National Toxicology Program (NTP), to serve as a critical resource for researchers in toxicology, oncology, and drug development.

Quantitative Carcinogenicity Data

The carcinogenic potential of **dibromoacetic acid** has been evaluated in long-term drinking water studies in both F344/N rats and B6C3F1 mice. The data consistently demonstrates a dose-dependent increase in the incidence of various neoplasms.

Carcinogenicity in B6C3F1 Mice

In a 2-year study, mice were administered DBA in drinking water at concentrations of 0, 50, 500, or 1000 mg/L. This resulted in clear evidence of carcinogenic activity in both male and female mice.^{[1][2]}

Table 1: Incidence of Neoplasms in Male B6C3F1 Mice Exposed to **Dibromoacetic Acid** in Drinking Water for 2 Years

Neoplasm	Control (0 mg/L)	50 mg/L	500 mg/L	1000 mg/L
Liver				
Hepatocellular Adenoma	18/50 (36%)	35/50 (70%)	44/50 (88%)	45/50 (90%)
Hepatocellular Carcinoma	8/50 (16%)	15/50 (30%)	29/50 (58%)	41/50 (82%)
Hepatoblastoma	0/50 (0%)	3/50 (6%)	11/50 (22%)	12/50 (24%)
Lung				
Alveolar/Bronchiolar Adenoma	9/50 (18%)	15/50 (30%)	24/50 (48%)	19/50 (38%)
Alveolar/Bronchiolar Carcinoma	4/50 (8%)	5/50 (10%)	7/50 (14%)	8/50 (16%)

*Statistically significant increase compared to the control group. Data sourced from NTP Technical Report 537.[\[1\]](#)[\[2\]](#)

Table 2: Incidence of Neoplasms in Female B6C3F1 Mice Exposed to **Dibromoacetic Acid** in Drinking Water for 2 Years

Neoplasm	Control (0 mg/L)	50 mg/L	500 mg/L	1000 mg/L
Liver				
Hepatocellular Adenoma	5/50 (10%)	19/50 (38%)	41/50 (82%)	46/50 (92%)
Hepatocellular Carcinoma	2/50 (4%)	4/50 (8%)	13/50 (26%)	30/50 (60%)*
Lung				
Alveolar/Bronchiolar Adenoma	3/50 (6%)	4/50 (8%)	8/50 (16%)	9/50 (18%)

*Statistically significant increase compared to the control group. Data sourced from NTP Technical Report 537.[\[1\]](#)

Carcinogenicity in F344/N Rats

A 2-year drinking water study was also conducted in F344/N rats at DBA concentrations of 0, 50, 500, or 1000 mg/L. The study provided some evidence of carcinogenic activity in male rats and female rats.

Table 3: Incidence of Neoplasms in Male F344/N Rats Exposed to **Dibromoacetic Acid** in Drinking Water for 2 Years

Neoplasm	Control (0 mg/L)	50 mg/L	500 mg/L	1000 mg/L
Malignant Mesothelioma	1/50 (2%)	4/50 (8%)	6/50 (12%)	10/50 (20%)
Mononuclear Cell Leukemia	10/50 (20%)	19/50 (38%)	14/50 (28%)	9/50 (18%)

*Statistically significant increase compared to the control group. Data sourced from NTP Technical Report 537.

Table 4: Incidence of Neoplasms in Female F344/N Rats Exposed to **Dibromoacetic Acid** in Drinking Water for 2 Years

Neoplasm	Control (0 mg/L)	50 mg/L	500 mg/L	1000 mg/L
Mononuclear Cell Leukemia	12/50 (24%)	15/50 (30%)	21/50 (42%)	25/50 (50%)*

*Statistically significant increase compared to the control group. Data sourced from NTP Technical Report 537.

Experimental Protocols

The following methodologies are based on the National Toxicology Program (NTP) Technical Report 537 for the 2-year carcinogenicity bioassays of **dibromoacetic acid**.

Animal Models and Husbandry

- Species and Strain: Male and female F344/N rats and B6C3F1 mice.
- Source: Taconic Farms (Germantown, NY).
- Age at Study Start: 6 weeks.
- Housing: Animals were housed individually.
- Diet: NIH-07 rodent diet, available ad libitum.
- Water: Deionized and charcoal-filtered water, available ad libitum (control group) or containing specified concentrations of DBA.
- Environmental Conditions: Temperature maintained at 22 ± 3 °C, humidity at $50 \pm 15\%$, and a 12-hour light/dark cycle.

Experimental Design

- Study Duration: 104 weeks (2 years).

- Groups: For each species and sex, there were four groups of 50 animals.
- Dosing: **Dibromoacetic acid** (>99% pure) was administered in the drinking water at concentrations of 0, 50, 500, or 1000 mg/L.
- Dose Analysis: The concentrations of DBA in the drinking water were analyzed periodically to ensure stability and accuracy.

Data Collection and Analysis

- Clinical Observations: Animals were observed twice daily for clinical signs of toxicity.
- Body Weight: Body weights were recorded weekly for the first 13 weeks and every 4 weeks thereafter.
- Water Consumption: Water consumption was measured weekly for the first 13 weeks and then for one week every four weeks.
- Necropsy and Histopathology: At the end of the 2-year study, a complete necropsy was performed on all animals. All major tissues and organs, as well as any gross lesions, were collected and preserved. Tissues were processed and embedded in paraffin, sectioned, stained with hematoxylin and eosin, and examined microscopically by a board-certified veterinary pathologist.

Statistical Analysis

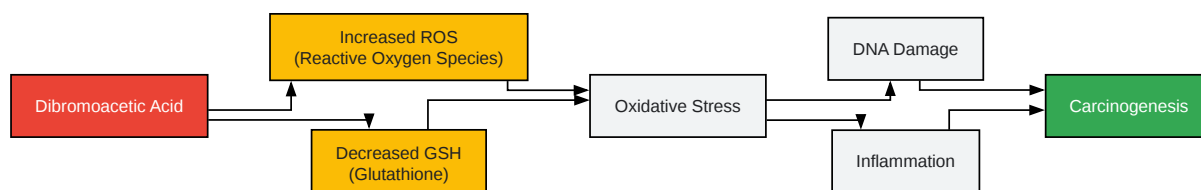
The incidence of neoplasms was analyzed using the poly-k test, which adjusts for differential mortality. Trends in the incidence of neoplasms with increasing dose were also evaluated.

Signaling Pathways and Mechanisms of Carcinogenicity

The carcinogenic effects of **dibromoacetic acid** are thought to be mediated through multiple signaling pathways.

Oxidative Stress and Inflammation

DBA has been shown to induce oxidative stress in the liver of mice, characterized by increased levels of malondialdehyde (MDA) and reactive oxygen species (ROS), and a decrease in glutathione (GSH). This oxidative stress can lead to DNA damage and inflammation.

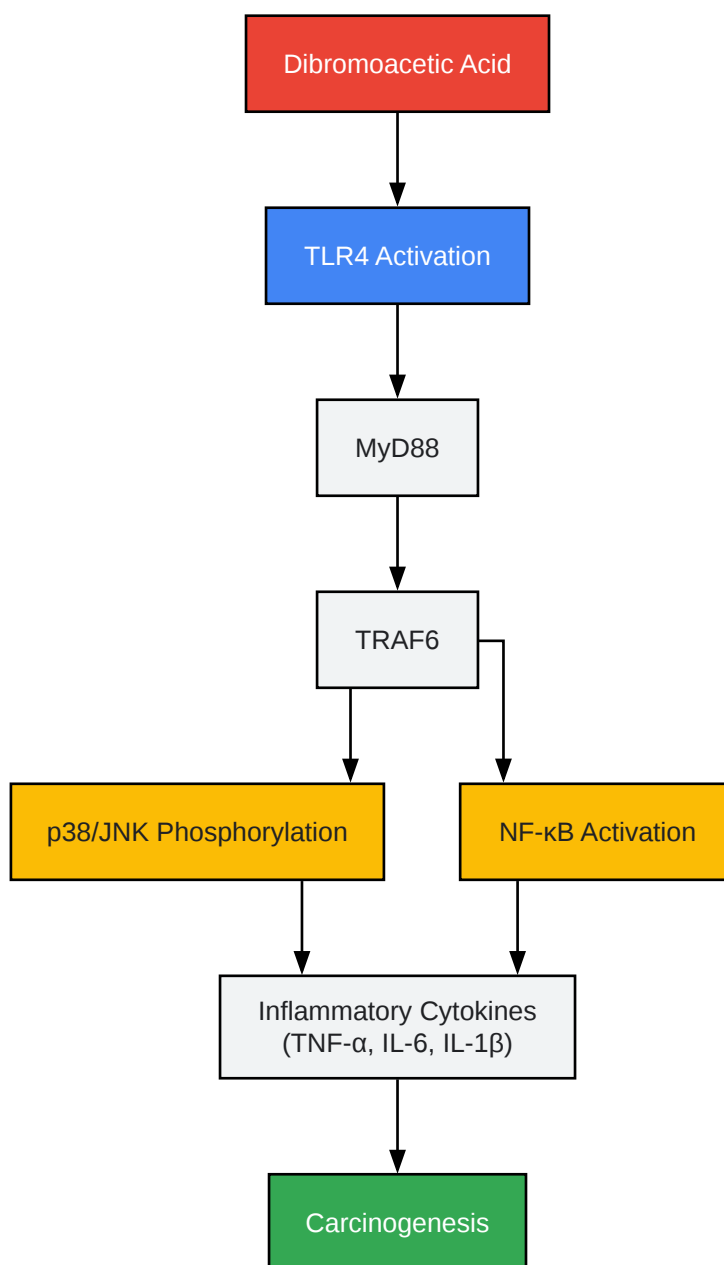


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DBA-Induced Oxidative Stress Pathway.

Toll-Like Receptor 4 (TLR4) Signaling Pathway

DBA exposure upregulates the expression of Toll-like receptor 4 (TLR4) and its downstream signaling molecules, including MyD88 and TRAF6. This activation leads to the phosphorylation of p38 MAPK and JNK, and the activation of the NF- κ B pathway, promoting inflammation.

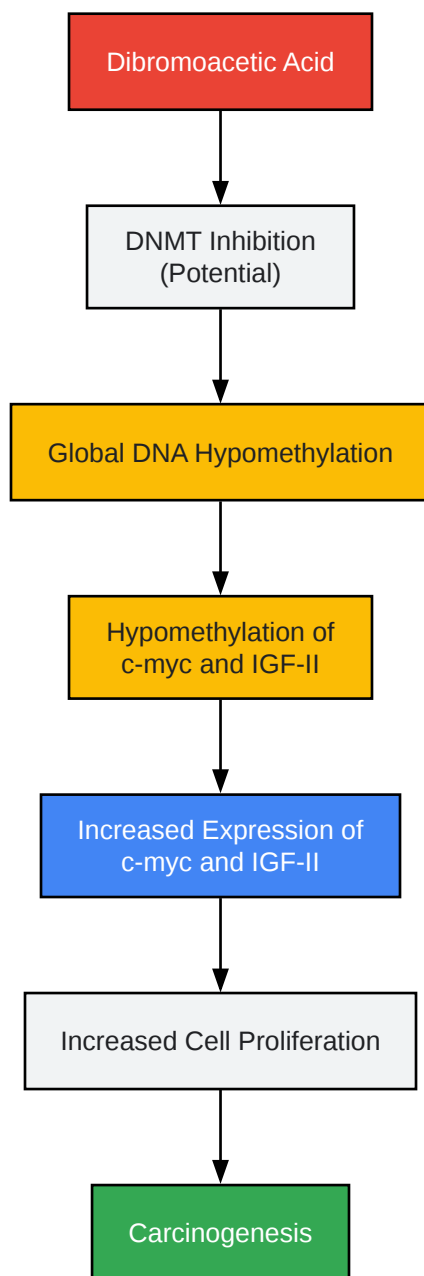


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DBA-Activated TLR4 Signaling Pathway.

DNA Hypomethylation

DBA has been shown to cause a dose- and time-dependent decrease in the 5-methylcytosine content of DNA in the liver of both mice and rats. This global hypomethylation, along with the specific hypomethylation of proto-oncogenes like c-myc and IGF-II, can lead to their increased expression and contribute to tumorigenesis.



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DBA-Induced DNA Hypomethylation Pathway.

Peroxisome Proliferation

Dibromoacetic acid is a known peroxisome proliferator in rodents, leading to an increase in the size and number of peroxisomes in liver cells. This is mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPAR α). Chronic activation of PPAR α can lead to oxidative stress and has been linked to hepatocarcinogenesis in rodents.



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